

Technical Support Center: Minimizing the Impact of TINUVIN-1130 on Coating Transparency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TINUVIN-1130**

Cat. No.: **B185860**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to coating transparency when using **TINUVIN-1130**, a hydroxyphenyl-benzotriazole class UV absorber.

Frequently Asked Questions (FAQs)

Q1: What is **TINUVIN-1130** and what is its primary function in coatings?

A1: **TINUVIN-1130** is a liquid UV absorber designed for both solvent-based and water-based industrial coatings.^{[1][2]} Its primary function is to protect light-sensitive substrates, such as wood and plastics, from degradation caused by UV radiation, thereby preventing discoloration, cracking, and loss of gloss.^{[1][2][3]}

Q2: Can the addition of **TINUVIN-1130** affect the transparency of my clear coat?

A2: Yes, under certain conditions, the addition of **TINUVIN-1130** can potentially impact the transparency of a clear coat, leading to an increase in haze or a milky appearance. This is often related to factors such as its concentration, compatibility with the coating's binder system, and the overall formulation.

Q3: What is the recommended concentration range for **TINUVIN-1130** in a coating formulation?

A3: The typical recommended concentration of **TINUVIN-1130** is between 1.0% and 3.0% based on the weight of the binder solids.[2] However, the optimal concentration should always be determined through laboratory trials for each specific formulation and application.[1][2]

Q4: Is **TINUVIN-1130** suitable for water-based coating systems?

A4: Yes, **TINUVIN-1130** is versatile and can be incorporated into water-based systems.[1][2] To facilitate its dispersion in aqueous systems, it is often recommended to dilute it with a water-miscible solvent, such as butyl carbitol.[1][2][4]

Q5: Can **TINUVIN-1130** be used in combination with other additives?

A5: Absolutely. **TINUVIN-1130** is often used in conjunction with a Hindered Amine Light Stabilizer (HALS) like TINUVIN-292 or TINUVIN-123.[2][4] This synergistic combination provides superior protection against gloss reduction, cracking, blistering, and color change.[2][4]

Troubleshooting Guide: Haze and Transparency Issues

This guide provides a systematic approach to diagnosing and resolving common issues related to coating transparency when incorporating **TINUVIN-1130**.

Problem 1: Increased Haze or Cloudiness in the Coating After Adding **TINUVIN-1130**

Possible Causes:

- Incompatibility: The **TINUVIN-1130** may have limited compatibility with the specific resin system (e.g., acrylic, polyurethane, epoxy) at the concentration used.
- High Concentration: The concentration of **TINUVIN-1130** may be too high for the formulation, leading to insolubility and light scattering.
- Improper Dispersion: The UV absorber was not adequately dispersed throughout the coating matrix.

- Solvent Shock: In water-based systems, improper addition of the **TINUVIN-1130** or its solvent solution can cause it to precipitate.

Troubleshooting Steps:

- Verify Compatibility:
 - Action: Prepare a small, clear sample of the resin system without any other additives and slowly add the recommended percentage of **TINUVIN-1130** while stirring. Observe for any signs of cloudiness or precipitation.
 - Tip: It is advisable to test compatibility at both room temperature and the intended curing temperature.
- Optimize Concentration:
 - Action: Create a ladder study with varying concentrations of **TINUVIN-1130** (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0%).
 - Evaluation: Measure the haze of each cured film using a hazemeter. This will help determine the maximum concentration that can be used without significantly impacting transparency.
- Improve Dispersion:
 - Action (Solvent-based): Ensure adequate mixing time and shear when incorporating **TINUVIN-1130**. Pre-dissolving it in a compatible solvent before adding it to the main batch can improve distribution.
 - Action (Water-based): As recommended, pre-dilute **TINUVIN-1130** with a water-miscible co-solvent like butyl carbitol before slowly adding it to the aqueous dispersion under good agitation.^[5]
- Address Solvent Shock:
 - Action: When adding the pre-diluted **TINUVIN-1130** to a water-based system, ensure the addition is slow and the agitation is sufficient to prevent localized high concentrations that

can lead to precipitation.

Problem 2: The Coating Appears Clear Initially but Develops Haze Upon Curing

Possible Causes:

- Thermal Incompatibility: The compatibility of **TINUVIN-1130** with the resin system may decrease at the curing temperature.
- Interaction with Other Additives: **TINUVIN-1130** might be interacting with other formulation components (e.g., catalysts, flow agents) during the curing process.

Troubleshooting Steps:

- Evaluate Thermal Stability of the Mixture:
 - Action: Prepare a sample of the final formulation and observe its clarity as it goes through the curing cycle in a controlled environment (e.g., on a hot plate with a glass slide).
- Isolate Component Interactions:
 - Action: Prepare a series of formulations, each omitting one additive at a time, to identify any potential interactions with **TINUVIN-1130** that may be causing the haze.

Data Presentation

Table 1: Miscibility of **TINUVIN-1130** in Common Solvents at 20°C

Solvent	Miscibility (g/100g solution)
Butyl Carbitol	> 50[1][2]
Butanol	> 50[1][2]
Butyl Acetate	> 50[1][2]
1-Methoxy-2-propanol Acetate	> 50[1][2]
Methyl Ethyl Ketone	> 50[1][2]
Xylene	> 50[1][2]
Water	Not miscible[2]

Table 2: Recommended Starting Concentrations for **TINUVIN-1130**

Coating Type	Recommended Concentration (% on binder solids)
Automotive OEM and Refinish	1.0 - 3.0[2]
Industrial Metal Coatings	1.0 - 3.0[2]
Wood Coatings	1.0 - 3.0[2]
Plastic Component Coatings	1.0 - 3.0[2]

Experimental Protocols

Protocol 1: Evaluation of **TINUVIN-1130** Compatibility with a Resin System

Objective: To visually assess the compatibility of **TINUVIN-1130** with a specific binder system.

Materials:

- Resin binder of interest (e.g., 2K polyurethane, acrylic, epoxy)
- **TINUVIN-1130**

- Appropriate solvents for the resin system
- Glass vials or beakers
- Magnetic stirrer and stir bars
- Glass slides for film casting

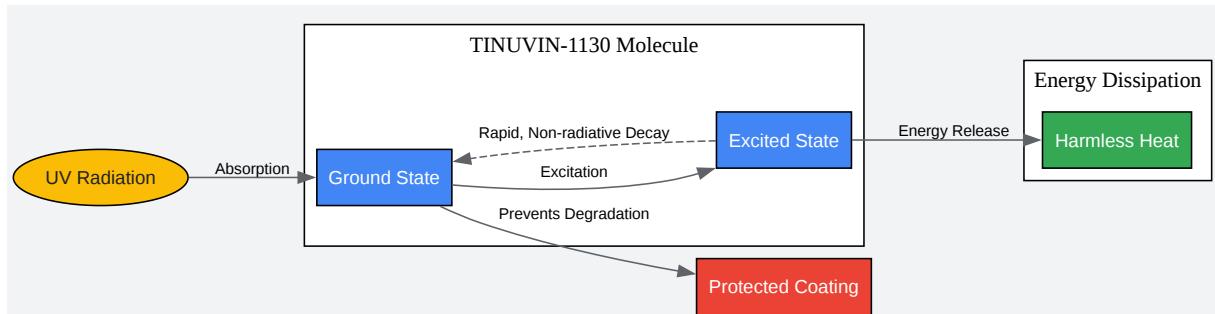
Procedure:

- Prepare a stock solution of the resin binder at a typical solids content in the appropriate solvent.
- In a clean glass vial, place a known amount of the resin solution.
- While stirring, slowly add the desired concentration of **TINUVIN-1130** (e.g., 1%, 2%, 3% on solid resin content).
- Continue stirring for at least 15 minutes to ensure thorough mixing.
- Visually inspect the solution for any signs of cloudiness, precipitation, or color change against a dark and light background.
- Cast a thin film of the solution onto a clean glass slide.
- Allow the film to flash off and cure according to the resin manufacturer's recommendations.
- After curing, visually assess the transparency of the film.

Protocol 2: Quantitative Measurement of Haze in Coatings Containing **TINUVIN-1130**

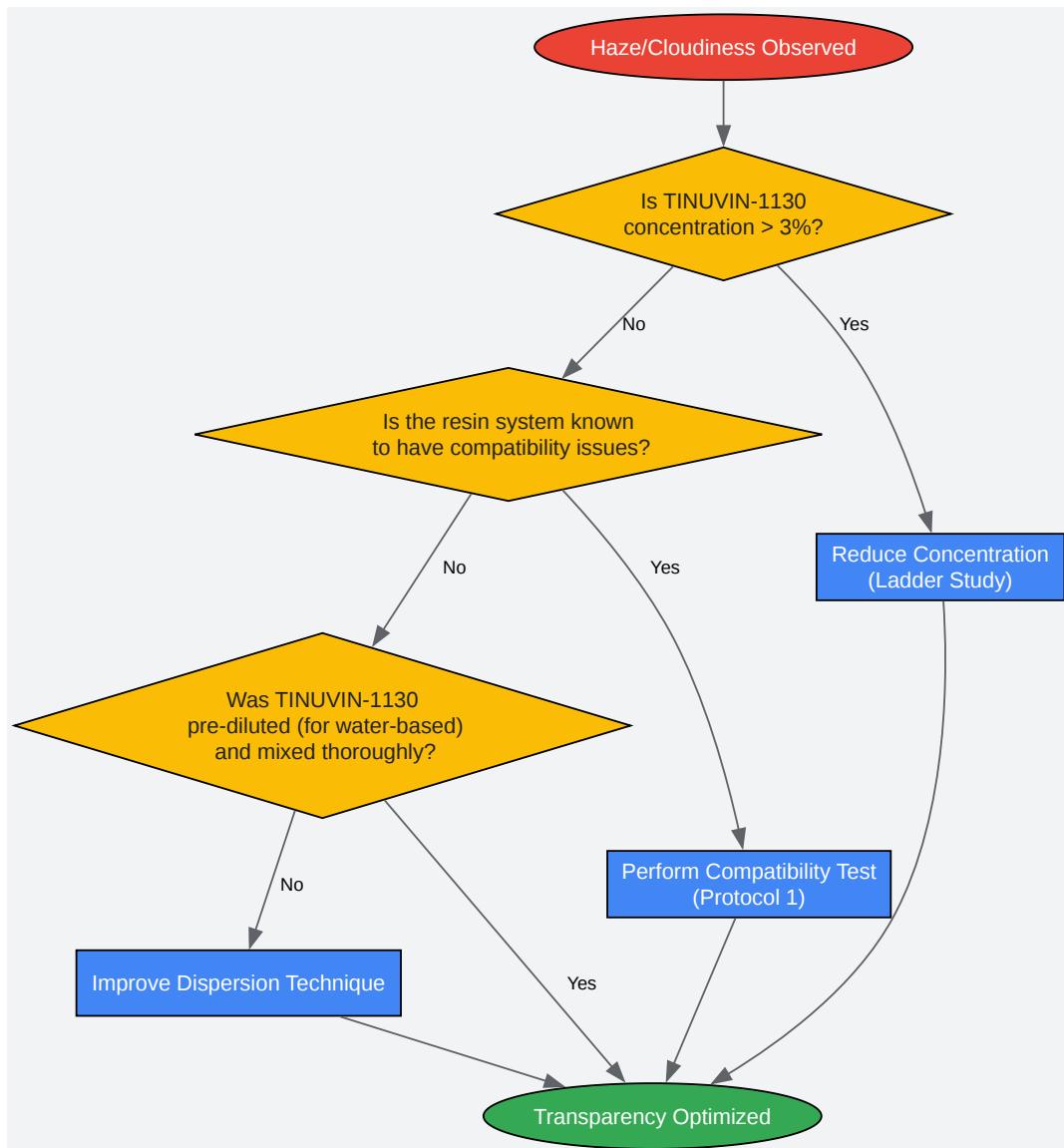
Objective: To quantify the effect of **TINUVIN-1130** concentration on the haze of a cured coating film.

Materials:


- Formulations with varying concentrations of **TINUVIN-1130**

- Transparent substrate (e.g., glass panels, polyester film)
- Film applicator (e.g., drawdown bar) to ensure uniform thickness
- Hazemeter compliant with ASTM D1003 or a spectrophotometer.

Procedure:


- Prepare a series of coating formulations with a ladder of **TINUVIN-1130** concentrations (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0% on binder solids).
- Apply a uniform film of each formulation onto a transparent substrate using a film applicator to a specified dry film thickness.
- Cure the coated panels as per the recommended curing schedule.
- Calibrate the hazemeter according to the manufacturer's instructions.
- Measure the haze and total luminous transmittance of each cured film.
- Record at least three measurements per panel and calculate the average.
- Plot the haze value as a function of **TINUVIN-1130** concentration to determine the optimal level for maintaining transparency.

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of UV absorption by **TINUVIN-1130**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for haze issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mychem.ir [mychem.ir]
- 2. dispersions-resins-products.bASF.us [dispersions-resins-products.bASF.us]
- 3. partinchem.com [partinchem.com]
- 4. Tinuvin-1130 | 104810-48-2 [amp.chemicalbook.com]
- 5. hauthaway.com [hauthaway.com]
- To cite this document: BenchChem. [Technical Support Center: Minimizing the Impact of TINUVIN-1130 on Coating Transparency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185860#minimizing-the-impact-of-tinuvin-1130-on-coating-transparency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com